Lanosteryl stearate
Description
Structure
2D Structure
Properties
CAS No. |
88866-57-3 |
|---|---|
Molecular Formula |
C48H84O2 |
Molecular Weight |
693.19 |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl stearate |
InChI |
InChI=1S/C48H84O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-44(49)50-43-33-34-46(7)40-32-36-47(8)39(38(4)27-25-26-37(2)3)31-35-48(47,9)41(40)29-30-42(46)45(43,5)6/h26,38-39,42-43H,10-25,27-36H2,1-9H3/t38-,39-,42+,43+,46-,47-,48+/m1/s1 |
InChI Key |
TUKMXEJSUKIWJJ-RYLCTOKJSA-N |
SMILES |
CC1(C)[C@@H](OC(CCCCCCCCCCCCCCCCC)=O)CC[C@]2(C)C3=C([C@@]4(CC[C@@H]([C@]4(CC3)C)[C@H](C)CC/C=C(C)\C)C)CC[C@@]12[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanosteryl stearate; |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Metabolism of Lanosteryl Stearate
De Novo Biosynthesis of Lanosterol (B1674476)
The synthesis of lanosterol, a vital intermediate in the production of cholesterol and other sterols, is a complex multi-step process that begins with simple precursor molecules. ontosight.aiguidetopharmacology.org
Mevalonate (B85504) Pathway: Upstream Precursors and Initial Steps
The journey to lanosterol commences with the mevalonate (MVA) pathway, a critical metabolic route present in eukaryotes. wikipedia.orgfrontiersin.org This pathway utilizes acetyl-CoA as its fundamental building block. wikipedia.orgmetwarebio.com The initial reactions of the MVA pathway, often referred to as the upper mevalonate pathway, occur in the cytosol and involve the sequential condensation of three acetyl-CoA molecules. wikipedia.orgmetwarebio.comcreative-proteomics.com
The process is initiated by the enzyme acetyl-CoA acetyltransferase (also known as thiolase), which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. metwarebio.comcreative-proteomics.com Subsequently, HMG-CoA synthase facilitates the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comlibretexts.org The final step of this initial phase is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR). wikipedia.orglibretexts.org This particular step is the rate-limiting and committed step in cholesterol biosynthesis, making HMG-CoA reductase a key regulatory point in the pathway. libretexts.orgmdpi.comwikipedia.org
The subsequent "lower" mevalonate pathway involves the phosphorylation and decarboxylation of mevalonate to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.orgtandfonline.com These molecules serve as the fundamental building blocks for the synthesis of a vast array of isoprenoids, including lanosterol. wikipedia.orgfrontiersin.org
Squalene (B77637) Cyclization and Lanosterol Formation
The formation of lanosterol from the linear polyene squalene is a remarkable and complex enzymatic process. It begins with the conversion of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, into squalene. ontosight.ailibretexts.org This reaction is catalyzed by squalene synthase and is considered the committed step in sterol biosynthesis. guidetopharmacology.org
The next crucial step is the epoxidation of squalene at the 2,3-position to form (S)-2,3-oxidosqualene, a reaction mediated by the enzyme squalene epoxidase. libretexts.orglibretexts.org This sets the stage for the pivotal cyclization reaction.
The cyclization of (S)-2,3-oxidosqualene to lanosterol is catalyzed by the enzyme lanosterol synthase (also known as oxidosqualene cyclase). wikipedia.orgfiveable.mewikipedia.org This intricate reaction proceeds in two main phases. The first phase involves a series of electrophilic additions, leading to the formation of a tetracyclic protosterol cation intermediate. libretexts.orgnih.gov The second phase consists of a series of 1,2-hydride and methyl shifts, ultimately resulting in the formation of lanosterol. libretexts.orgwikipedia.org This enzymatic transformation is highly stereospecific and results in the creation of the characteristic four-ring structure of sterols. libretexts.orgfiveable.me
Regulation of Lanosterol Biosynthesis
The biosynthesis of lanosterol is tightly regulated to maintain cellular cholesterol homeostasis. ontosight.ai The primary point of regulation is the enzyme HMG-CoA reductase (HMGCR), which catalyzes the rate-limiting step of the mevalonate pathway. libretexts.orgwikipedia.org The regulation of HMGCR occurs at multiple levels:
Transcriptional Control: The rate of synthesis of HMG-CoA reductase mRNA is controlled by sterol regulatory element-binding proteins (SREBPs). libretexts.orgmdpi.com When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus, where they bind to the promoter of the HMGCR gene, increasing its transcription. libretexts.orgmdpi.com Conversely, high cholesterol levels prevent SREBP activation, thus reducing HMGCR synthesis. libretexts.org
Post-translational Regulation: The stability of the HMGCR protein is also regulated by sterol levels. High levels of sterols, including lanosterol itself, accelerate the degradation of the HMGCR protein through a process known as ER-associated degradation (ERAD). youtube.comasbmb.org
Covalent Modification: HMG-CoA reductase activity can be inhibited by phosphorylation. libretexts.orgproteopedia.org This is mediated by AMP-activated protein kinase (AMPK), which is activated when cellular ATP levels are low. libretexts.org This mechanism ensures that cholesterol synthesis is halted when energy is scarce.
Lanosterol synthase, while not the primary rate-limiting enzyme, is also subject to regulation and is considered an important control point in cholesterol biosynthesis. fiveable.menih.gov
Biosynthesis of Stearic Acid (n-Octadecanoic Acid)
Stearic acid, a saturated fatty acid with an 18-carbon chain, is the second component of lanosteryl stearate (B1226849). Its synthesis involves the de novo production of a shorter fatty acid, palmitate, followed by an elongation step. wikipedia.orgresearchgate.net
De Novo Fatty Acid Synthesis Leading to Palmitate
The de novo synthesis of fatty acids occurs in the cytoplasm and utilizes acetyl-CoA as the primary precursor. youtube.comallen.innarayanamedicalcollege.com The process begins with the transport of acetyl-CoA from the mitochondria to the cytosol, often via a citrate (B86180) shuttle. libretexts.orgkhanacademy.org
The first committed and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA. byjus.compharmaguideline.com This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) and requires ATP and biotin. youtube.comnarayanamedicalcollege.com
The subsequent reactions are carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS). youtube.comlibretexts.org The synthesis of palmitate involves a repeating four-step cycle:
Condensation: An acetyl group (from acetyl-CoA) and a malonyl group (from malonyl-CoA) are condensed, releasing a molecule of CO2. youtube.com
Reduction: The resulting keto group is reduced to a hydroxyl group, using NADPH as the reducing agent. youtube.com
Dehydration: A molecule of water is removed, creating a double bond. youtube.com
Reduction: The double bond is reduced to a single bond, again using NADPH. youtube.com
This cycle is repeated six more times, with a malonyl-CoA molecule being added in each cycle, to elongate the fatty acid chain by two carbons per cycle. libretexts.orgpharmaguideline.com The final product is palmitate, a 16-carbon saturated fatty acid. libretexts.orgpharmaguideline.com
Elongation Systems for Stearic Acid Formation from Palmitate
To form stearic acid, the 16-carbon palmitate must be elongated by two carbons. This elongation process occurs primarily in the endoplasmic reticulum (microsomal system) and also in the mitochondria. agrilife.orgeagri.org
The microsomal elongation system is physiologically more significant for producing the long-chain fatty acids required for various cellular functions. eagri.org The process is mechanistically similar to the reactions catalyzed by fatty acid synthase but is carried out by separate enzymes. eagri.orgwikipedia.org Palmitoyl-CoA, the activated form of palmitate, serves as the substrate. agrilife.org A two-carbon unit is added from malonyl-CoA in a series of reactions involving condensation, reduction, dehydration, and a second reduction, ultimately yielding stearoyl-CoA. agrilife.org This system can utilize either NADH or NADPH as the reducing agent. agrilife.org Research has identified specific elongase enzymes, such as long-chain fatty acyl elongase (LCE), that are involved in this process and are regulated by SREBPs. nih.gov
Enzymatic Esterification of Lanosterol with Stearic Acid
The formation of lanosteryl stearate is a biochemical process involving the esterification of the sterol lanosterol with the saturated fatty acid, stearic acid. This reaction, which creates a cholesteryl ester, is catalyzed by specific enzymes. byjus.com The primary mechanism for this in mammals is through the action of Acyl-CoA:cholesterol acyltransferase (ACAT). nih.gov This process is crucial for managing the levels of free sterols within cells, as the resulting steryl esters are more hydrophobic and can be stored in cytoplasmic lipid droplets. wikipedia.orggenome.jp
Acyl-CoA:Sterol Acyltransferase (ACAT) Substrate Specificity and Role in Lanosteryl Ester Formation
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an integral membrane protein located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. wikipedia.orgnih.gov In mammals, two isoforms of this enzyme exist, ACAT1 and ACAT2, which are encoded by the SOAT1 and SOAT2 genes, respectively. nih.govresearchgate.net Both enzymes are pivotal in cellular cholesterol homeostasis. nih.gov
The fundamental reaction catalyzed by ACAT is: acyl-CoA + cholesterol ⇌ CoA + cholesterol ester wikipedia.org
ACAT enzymes exhibit broad substrate specificity, acting on various sterols beyond just cholesterol. nih.gov A critical requirement for a sterol to serve as an ACAT substrate is the presence of a 3β-hydroxyl group on the steroid A ring. nih.govbiorxiv.org Sterols with a 3α-hydroxyl group, such as epicholesterol, can act as allosteric activators but not as substrates. nih.gov
Lanosterol, the precursor to cholesterol in the Bloch pathway, is a known substrate for ACAT. sci-hub.seresearchgate.net Studies using rat liver microsomes have demonstrated that ACAT can esterify lanosterol. sci-hub.se The enzyme transfers a fatty acyl group from a donor molecule, such as stearoyl-CoA (the activated form of stearic acid), to the 3β-hydroxyl group of lanosterol, forming this compound. The biosynthesis of stearic acid itself involves the elongation of palmitate in the endoplasmic reticulum. nih.gov
The substrate specificity of ACAT is influenced by the structure of the sterol's side chain. For instance, while cholesterol is a preferred substrate, other sterols like cholestanol (B8816890) and desmosterol (B1670304) are also readily esterified. sci-hub.se However, sterols with significant side chain alterations, such as the plant sterols campesterol (B1663852) and sitosterol (B1666911), are esterified at much lower rates. sci-hub.se Notably, certain sterols that are poor substrates on their own can have their esterification significantly enhanced in the presence of cholesterol, which acts as an allosteric activator of ACAT1. nih.gov
Table 1: Substrate Specificity of Acyl-CoA:Cholesterol Acyltransferase (ACAT) This table summarizes the relative esterification efficiency of various sterols by ACAT based on available research findings.
| Sterol Substrate | Key Structural Features | Relative Esterification Rate by ACAT | Citation |
| Cholesterol | Standard C27 sterol with a 3β-hydroxyl group. | High (Reference Substrate) | nih.govsci-hub.se |
| Lanosterol | 4,4,14-trimethyl sterol; precursor to cholesterol. | Significant esterification observed. | sci-hub.se |
| Desmosterol | Precursor to cholesterol; double bond at C24. | High (approx. 62% of cholesterol). | sci-hub.se |
| Cholestanol | Saturated A/B rings. | High (approx. 70% of cholesterol). | sci-hub.se |
| Sitosterol | Plant sterol with an ethyl group at C24. | Very low to undetectable. | sci-hub.se |
| Campesterol | Plant sterol with a methyl group at C24. | Low (approx. 20% of cholesterol). | sci-hub.se |
| Epicholesterol | Stereoisomer of cholesterol with a 3α-hydroxyl group. | Not a substrate; acts as an activator. | nih.gov |
Data is compiled from in vitro studies using rat liver microsomes and may vary depending on the specific ACAT isoform and experimental conditions.
Other Putative Esterifying Enzymes and Reaction Mechanisms
While ACAT is the primary enzyme responsible for steryl ester synthesis in animals, other enzymes could potentially catalyze the esterification of lanosterol. The general chemical reaction for ester formation, known as esterification, typically involves the reaction of an alcohol with a carboxylic acid. byjus.com This process is a condensation reaction where a molecule of water is eliminated. byjus.com The Fischer esterification, for example, involves heating an alcohol and a carboxylic acid with a strong acid catalyst. byjus.comoperachem.com
In biological systems, this reaction is enzyme-mediated. Besides ACAT, other enzyme classes are known to produce steryl esters:
Lipases and Esterases: Certain lipases (EC 3.1.1.3) and sterol esterases (EC 3.1.1.13), which typically hydrolyze esters, can also catalyze their synthesis via esterification or transesterification under specific conditions, often in non-aqueous environments. researchgate.netresearchgate.net For example, lipases have been used in solvent-free systems to synthesize steryl esters, although the yield for lanosteryl oleate (B1233923) in one study was low. researchgate.net These enzymes could putatively catalyze the formation of this compound from lanosterol and stearic acid or a stearic acid ester.
Plant Acyltransferases: In plants, sterol esterification is carried out by enzymes analogous to ACAT, such as acyl-CoA:sterol O-acyltransferases (ASATs), and also by phospholipid:sterol O-acyltransferase (PSAT), which uses phospholipids (B1166683) as the acyl donor instead of acyl-CoA. mdpi.comresearchgate.net An ASAT from Arabidopsis thaliana (AtSAT1) was found to mediate the production of lanosterol-enriched sterol esters when expressed in yeast, showing a preference for saturated fatty acyl-CoAs. nih.gov
The fundamental reaction mechanism for ACAT-mediated esterification involves a nucleophilic attack. The hydroxyl group of the sterol (lanosterol) acts as a nucleophile, attacking the carbonyl carbon of the acyl-CoA (stearoyl-CoA). This forms a tetrahedral intermediate, which then collapses, releasing coenzyme A (CoA) and forming the final ester product, this compound. operachem.comlibretexts.org The reaction is facilitated by key active site residues within the enzyme. biorxiv.org
Metabolic Fate and Intermediary Roles of Lanosteryl Stearate
Catabolic Pathways and Enzymatic Hydrolysis of Lanosteryl Esters
The primary catabolic pathway for lanosteryl stearate (B1226849) is enzymatic hydrolysis, a reaction that cleaves the ester bond to release its constituent molecules: lanosterol (B1674476) and stearic acid. This process is catalyzed by a class of enzymes known as steryl ester hydrolases (SEHs), also referred to as cholesterol esterases (EC 3.1.1.13). researchgate.networthington-biochem.comnih.gov These enzymes are part of the larger family of hydrolases that act on ester bonds. labinsights.nl
The fundamental reaction is as follows:
Lanosteryl stearate + H₂O → Lanosterol + Stearic acid
Research indicates that steryl ester hydrolases exhibit broad substrate specificity, enabling them to act on esters of various sterols and fatty acids. worthington-biochem.comresearchgate.net In the model organism Saccharomyces cerevisiae (baker's yeast), three key SEHs have been identified: Yeh1p, Yeh2p, and Tgl1p. nih.gov Studies have specifically demonstrated that lanosteryl esters are substrates for these enzymes. Under heme-deficient conditions, which mimic an anaerobic environment leading to the accumulation of sterol precursors like lanosterol, Yeh1p becomes the primary hydrolase responsible for the turnover of lanosteryl, cholesteryl, and ergosteryl esters. nih.govoup.com
The efficiency of hydrolysis can be influenced by both the sterol and the fatty acid components of the ester. For instance, pancreatic cholesterol esterase (PCE) hydrolyzes esters with saturated fatty acids like stearate and palmitate at a lower rate than those with unsaturated fatty acids like oleate (B1233923). unl.edu This suggests that the catabolism of this compound, while confirmed, may proceed at a different rate compared to other lanosteryl esters.
| Enzyme Class | Specific Enzymes (Examples) | Substrate | Products | Cellular Location (Yeast) |
| Steryl Ester Hydrolase (SEH) | Yeh1p, Yeh2p, Tgl1p | This compound | Lanosterol, Stearic Acid | Lipid Droplets (Yeh1p, Tgl1p), Plasma Membrane (Yeh2p) nih.gov |
Interconversion Pathways with Other Steryl and Fatty Acid Species
The metabolism of this compound is not a one-way catabolic street; it is part of a dynamic cycle of synthesis and breakdown. The synthesis of this compound from lanosterol and an activated form of stearic acid (stearoyl-CoA) is catalyzed by Acyl-CoA:sterol acyltransferases (ASATs), also known as ACATs. nih.govoup.com In yeast, the enzymes Are1p and Are2p perform this function. nih.govuniprot.org The reaction is:
Lanosterol + Stearoyl-CoA → this compound + Coenzyme A (CoA) uniprot.org
This interconversion between free sterols and steryl esters is a key feature of lipid metabolism, allowing the cell to buffer its pools of free sterols and fatty acids. oup.com The released lanosterol from hydrolysis can re-enter the main sterol biosynthetic pathway, where it serves as a precursor for the synthesis of other essential sterols like cholesterol in mammals or ergosterol (B1671047) in fungi. frontiersin.orgresearchgate.net
The stearic acid component also has its own metabolic fate. It can be elongated or desaturated to form other fatty acids. A critical conversion is the desaturation of stearic acid (18:0) to oleic acid (18:1) by the enzyme stearoyl-CoA desaturase, a key regulatory point in lipid metabolism. nih.gov Studies have also shown that dietary stearic acid can be converted to palmitic acid (16:0). nih.gov These transformations indicate that the components of this compound can be readily interconverted into other crucial lipid species, depending on the metabolic needs of the cell.
Turnover Rates and Cellular Localization of this compound in Biological Systems
The synthesis, storage, and breakdown of this compound occur in distinct subcellular compartments, reflecting a highly organized metabolic process.
Cellular Localization :
Synthesis : The enzymes responsible for lanosterol synthesis (lanosterol synthase) and its subsequent esterification (ASATs/ACATs) are primarily located in the membrane of the endoplasmic reticulum (ER). uniprot.orgwikipedia.orgnih.gov
Storage : As a neutral lipid, this compound is sequestered away from membranes and stored in the hydrophobic core of cytosolic lipid droplets. nih.govoup.comasm.org These organelles serve as the cell's primary reservoirs for energy and lipid building blocks.
Hydrolysis : The steryl ester hydrolases that catabolize this compound are localized to the lipid droplets themselves (e.g., yeast Yeh1p and Tgl1p) or, in some cases, the plasma membrane (e.g., yeast Yeh2p), allowing for the controlled mobilization of stored lipids. nih.gov
| Process | Primary Cellular Location | Key Enzymes |
| Synthesis | Endoplasmic Reticulum (ER) | Acyl-CoA:sterol acyltransferases (ASATs/ACATs) |
| Storage | Cytosolic Lipid Droplets | (No enzymes, passive storage) |
| Hydrolysis | Lipid Droplets, Plasma Membrane | Steryl Ester Hydrolases (SEHs) |
Role as a Metabolic Intermediate in Specific Biochemical Cycles or Lipid Homeostasis
This compound does not participate in a classic, cyclic biochemical pathway like the Krebs cycle. Instead, its primary role is as a key metabolic intermediate and buffer in the maintenance of lipid homeostasis.
Intermediate in Sterol Biosynthesis : Lanosterol is the first sterol intermediate formed after the cyclization of squalene (B77637) and serves as the foundational molecule for the synthesis of all other animal and fungal steroids, including cholesterol and ergosterol. frontiersin.orgnih.gov By esterifying lanosterol into this compound, the cell creates a storage depot for this critical precursor. This stored lanosterol can be mobilized via hydrolysis when needed for further conversion into functionally essential sterols.
Role in Lipid Homeostasis : The maintenance of appropriate levels of free sterols and free fatty acids is crucial for cellular health. Excess accumulation of these molecules, particularly saturated fatty acids like stearate, can be lipotoxic, disrupting membrane integrity and inducing endoplasmic reticulum (ER) stress. elifesciences.orgfrontiersin.org The esterification of lanosterol with stearic acid serves as a protective mechanism, converting potentially disruptive molecules into a biologically inert storage form. oup.com This is especially important under metabolic conditions that lead to an accumulation of sterol pathway intermediates, such as hypoxia or heme deficiency in yeast. nih.gov The reversible nature of steryl ester formation allows the cell to maintain sterol homeostasis, buffering against both excess and deficiency of free sterols. nih.govoup.com Therefore, this compound functions as a dynamic reservoir that is integral to the regulation of cellular lipid balance.
Molecular Interactions and Biochemical Modulations by Lanosteryl Stearate and Its Derivatives
Enzyme-Ligand Interactions: Structural Determinants for Binding and Reactivity
The interaction between an enzyme and its ligand is a highly specific process governed by the three-dimensional structures of both molecules. frontiersin.org These interactions, which include covalent bonds and non-covalent forces like ionic bonds, hydrogen bonds, and van der Waals interactions, are fundamental to cellular processes and drug development. frontiersin.org The binding of a ligand to an enzyme's active site can initiate significant conformational changes, a critical step for catalysis. frontiersin.org
While direct crystallographic studies on lanosteryl stearate (B1226849) bound to an enzyme are not extensively documented in the available literature, the binding characteristics can be inferred from studies on its constituent parts: the stearate ligand and the lanosterol (B1674476) moiety.
Research into the interaction of fatty acids with lipases, such as those from Rhizomucor miehei (RML) and Rhizopus oryzae (ROL), provides insight into the binding of the stearate portion. In silico docking and molecular dynamics simulations have shown that the stearate ligand interacts with the enzyme's substrate-binding crevice. semanticscholar.org However, compared to its unsaturated counterpart, oleate (B1233923), stearate demonstrates a less stable interaction and a greater tendency to move out of the binding region. semanticscholar.org This instability is attributed to the higher flexibility of the saturated stearate chain compared to the more rigid structure of oleate, which contains a cis double bond. semanticscholar.org
Specific amino acid residues within the enzyme's active site are critical determinants for binding. In studies with ROL lipase, the stearate ligand was observed to be less deeply bound within the active site crevice compared to oleate. semanticscholar.org However, certain residues can stabilize this interaction. For instance, the Trp88 residue in RML has a significant stabilizing effect on the interaction with stearate, an effect not observed with the corresponding Ala residue in ROL. semanticscholar.org This highlights how minor variations in enzyme structure can impact ligand binding and reactivity. The bulky nature of the lanosterol group, compared to simpler alcohols, can also present steric hindrance, potentially explaining the low yields observed in the enzymatic synthesis of lanosteryl esters in some systems. researchgate.net
| Ligand | Interacting Enzyme | Key Interacting Residues | Observed Interaction Details |
|---|---|---|---|
| Stearate | ROL (Rhizopus oryzae Lipase) | Phe214, Ile254 | Interaction observed with these residues. semanticscholar.org |
| Oleate | ROL (Rhizopus oryzae Lipase) | Ile93, Tyr28 | Hydrogen bond with Tyr28, interaction with Ile93. semanticscholar.org |
| Stearate | RML (Rhizomucor miehei Lipase) | Trp88 | Trp88 provides a significant stabilizing effect on the stearate ligand. semanticscholar.org |
Influence on Lipid Bilayer Organization and Membrane Protein Function
Cell membranes are complex structures primarily composed of a lipid bilayer, which acts as a selective barrier and a matrix for various proteins. sigmaaldrich.com The physical properties of this bilayer, such as fluidity, thickness, and lateral organization, are heavily influenced by its lipid composition and are crucial for the function of embedded membrane proteins. frontiersin.orgwikipedia.org Sterols and fatty acids are key modulators of these properties.
The influence of lanosteryl stearate on a lipid bilayer can be understood by considering the distinct effects of its two components.
Lanosterol Moiety: Lanosterol, a precursor to cholesterol in mammals, is known to have a different impact on membrane organization compared to cholesterol. Studies on model membranes, such as those made of DMPC (dimyristoylphosphatidylcholine), have shown that lanosterol produces reduced condensing and stiffening effects compared to cholesterol. frontiersin.org Furthermore, unlike cholesterol, lanosterol was found to have no effect on the sensitivity of lipid bilayers to the pore-forming peptide melittin, suggesting a less profound ability to stabilize the membrane structure. nih.gov
Stearate Moiety: As a long-chain saturated fatty acid, stearate (C18:0) tends to increase the structural order of the lipid bilayer. frontiersin.orgresearchgate.net The straight, flexible nature of saturated acyl chains allows them to pack tightly together via van der Waals forces, which decreases membrane fluidity and increases the gel-to-fluid phase transition temperature (Tm). frontiersin.org
Therefore, the incorporation of the entire this compound molecule into a lipid bilayer would likely have a complex effect. The saturated stearate chain would promote tighter packing and increased order, while the bulky, less-planar lanosterol headgroup would be less effective at ordering the adjacent phospholipid chains compared to cholesterol. frontiersin.org This could lead to unique local domains within the membrane with distinct physical properties.
Changes in membrane fluidity, thickness, and lipid packing directly affect the function of membrane proteins. frontiersin.org These proteins, which include receptors, channels, and transporters, require a specific lipid environment for proper folding, stability, and activity. sigmaaldrich.comrefeyn.com Alterations in the bilayer caused by molecules like this compound could, in turn, modulate the conformational state and function of these vital cellular components.
Modulation of Cellular Signaling Pathways Through Lipid-Mediated Mechanisms
Cellular signaling pathways are intricate networks of molecular interactions that control fundamental processes such as cell growth, metabolism, and immune responses. researchgate.net Lipids and lipid-derived molecules are increasingly recognized as critical players in modulating these pathways, acting as second messengers or allosteric regulators of signaling proteins. frontiersin.orgnih.gov
While direct studies detailing the modulation of specific signaling pathways by this compound are limited, the activities of structurally related compounds provide strong indications of its potential roles. Plant-derived lanosteryl triterpenes, for example, have been shown to influence key metabolic pathways. researchgate.net Research has demonstrated that certain lanostane (B1242432) triterpenes can stimulate glucose uptake in muscle and fat cells and suppress the accumulation of triglycerides in adipocytes. researchgate.net These effects suggest an interaction with and modulation of signaling cascades involved in glucose metabolism and adipogenesis, such as those mediated by insulin (B600854) receptors or other metabolic sensors. researchgate.net
Furthermore, the metabolism of sterol esters themselves can be part of a signaling feedback loop. For instance, the absorption of dietary plant sterols has been shown to downregulate the synthesis of bile acids. nih.gov This occurs because the increase in serum plant sterols leads to a decrease in the expression or activity of enzymes like 7α-hydroxylase, a key regulator in bile acid production. nih.gov This represents a clear example of a lipid-mediated mechanism modulating a significant metabolic pathway.
Given these precedents, it is plausible that this compound or its metabolites could influence cellular signaling. The molecule could interact with nuclear receptors that sense lipids, or it could alter the membrane lipid environment, thereby affecting the activity of membrane-bound signaling proteins like G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. researchgate.netfrontiersin.org These interactions could potentially impact pathways such as PI3K/AKT, MAPK, or Wnt signaling, which are known to be influenced by the cellular lipid state. researchgate.netnih.gov
Comparative Biochemical Activities with Other Sterol Esters in Model Systems
The biochemical activity of a sterol ester is determined by both the sterol and the esterified fatty acid. Comparing this compound to other common sterol esters reveals significant differences in their effects on biological model systems, particularly membranes and metabolic processes.
Comparison Based on the Sterol Moiety: The structure of the sterol core is a primary determinant of its interaction with lipid membranes.
Lanosterol vs. Cholesterol: In model phospholipid bilayers, lanosterol is significantly less effective than cholesterol at ordering and condensing the lipid acyl chains. frontiersin.org While cholesterol is known to decrease membrane permeability and increase stiffness, lanosterol has a much weaker effect. frontiersin.orgnih.gov
Lanosterol vs. Ergosterol (B1671047): Ergosterol, the primary sterol in fungal membranes, is known to induce significant lipid ordering, leading to denser packing and increased membrane stiffness. frontiersin.org This effect is more pronounced than that of lanosterol.
Lanosterol vs. Plant Sterols (Sitosterol, Stigmasterol): Plant sterols like sitosterol (B1666911) and stigmasterol (B192456) generally mimic cholesterol in their ability to increase bilayer thickness and packing density. frontiersin.org
Comparison Based on the Fatty Acid Moiety: The nature of the fatty acid tail influences both the physical properties and the metabolic impact of the sterol ester.
Stearate (Saturated) vs. Oleate/Linoleate (Unsaturated): In enzymatic synthesis models, lipases show different preferences. Oleate, with its rigid double bond, can achieve a more stable interaction in an enzyme's active site compared to the more flexible stearate chain. semanticscholar.org This can lead to different reaction efficiencies, as seen where the synthesis of lanosteryl oleate proceeded with low yield. researchgate.net In metabolic studies, the fatty acid component is also crucial. Plant sterol esters enriched with stearate were found to be effective at lowering LDL cholesterol concentrations in human subjects. nih.gov This was superior to the effect observed with linoleate-enriched esters in previous hamster studies, suggesting the saturated fatty acid imparts distinct metabolic properties. nih.gov
Sterol Esters vs. Stanol Esters: Plant stanol esters (e.g., sitostanol (B1680991) ester) have been shown to maintain their cholesterol-lowering efficacy over the long term, whereas the effect of plant sterol esters can diminish. nih.gov This is potentially because absorbed plant sterols can downregulate bile acid synthesis, which attenuates their net cholesterol-lowering effect, an issue not observed with the more poorly absorbed stanols. nih.gov
| Compound/Class | Model System | Observed Biochemical Effect | Reference |
|---|---|---|---|
| Lanosterol | DMPC Lipid Bilayers | Reduced condensing and stiffening effect compared to cholesterol. frontiersin.org | frontiersin.org |
| Cholesterol | Phospholipid Bilayers | Decreases membrane sensitivity to melittin; orders lipid chains. nih.gov | nih.gov |
| Ergosterol | PC Lipid Membranes | Induces lipid ordering, leading to denser packing and increased stiffness. frontiersin.org | frontiersin.org |
| Plant Stanol Esters | Human Subjects | Maintains long-term LDL cholesterol-lowering efficacy. nih.gov | nih.gov |
| Plant Sterol Esters | Human Subjects | LDL cholesterol-lowering effect can diminish over time; downregulates bile acid synthesis. nih.gov | nih.gov |
| Stearate-Enriched PS Esters | Human Subjects | Significantly decreased LDL cholesterol by 11%. nih.gov | nih.gov |
Advanced Analytical Methodologies for Investigation of Lanosteryl Stearate in Biological Samples
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of sterol esters like lanosteryl stearate (B1226849) in biological samples. These techniques offer the necessary separation power and detection sensitivity to isolate and quantify this specific lipid molecule from a complex mixture of other lipids.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of sterols and their derivatives. researchgate.netspringernature.com However, the direct analysis of intact steryl esters such as lanosteryl stearate by GC-MS can be challenging due to their low volatility. researchgate.net A common approach involves a saponification step to hydrolyze the ester bond, followed by analysis of the liberated lanosterol (B1674476) and stearic acid as their more volatile trimethylsilyl (B98337) (TMS) ether derivatives. springernature.comnih.gov While this method is robust for quantifying the total lanosterol and stearic acid content, it results in the loss of information about the intact this compound molecule. researchgate.netnih.gov
For the analysis of the intact ester, a high-temperature GC column coupled with a tandem mass spectrometer (MS/MS) would be required. The MS/MS detector, operating in Multiple Reaction Monitoring (MRM) mode, would provide the selectivity needed to distinguish this compound from other co-eluting compounds. researchgate.net
Hypothetical GC-MS/MS Parameters for this compound Analysis:
| Parameter | Value |
| Column | High-temperature capillary column (e.g., ZB-5HT) |
| Injector Temperature | 340 °C |
| Oven Program | 150 °C hold for 1 min, ramp to 350 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transition (Precursor Ion) | m/z corresponding to [M-CH₃]⁺ of derivatized this compound |
| MS/MS Transition (Product Ion) | Characteristic fragment ions of the lanosteryl and stearate moieties |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
Liquid chromatography-mass spectrometry (LC-MS/MS) is generally the preferred method for the analysis of intact, non-volatile lipids like this compound from complex biological matrices. nih.govresearchgate.netnih.gov This technique avoids the need for derivatization and provides high sensitivity and specificity. nih.govresearchgate.net
Reversed-phase HPLC using a C18 or C30 column is typically employed to separate this compound from other lipid classes based on its hydrophobicity. nih.govresearchgate.net The separated lipid is then ionized using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) before detection by a tandem mass spectrometer. researchgate.netlipidmaps.org The use of MRM allows for the specific detection and quantification of this compound by monitoring a specific precursor-to-product ion transition. nih.govlipidmaps.org
Typical LC-MS/MS Parameters for Sterol Ester Analysis:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., Phenomenex Luna C18) |
| Mobile Phase A | Methanol/Water (95:5) with 5mM Ammonium Acetate (B1210297) |
| Mobile Phase B | Isopropanol/Methanol (90:10) with 5mM Ammonium Acetate |
| Gradient | Linear gradient from 30% to 100% B over 20 minutes |
| Flow Rate | 0.5 mL/min |
| Ionization Source | ESI or APCI in positive ion mode |
| MS/MS Transition (Precursor Ion) | m/z corresponding to [M+H]⁺ or [M+NH₄]⁺ of this compound |
| MS/MS Transition (Product Ion) | m/z corresponding to the lanosterol fragment after loss of the stearate chain |
Advanced Spectroscopic Characterization for Structural Elucidation within Biological Contexts
While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the complete structural elucidation of molecules like this compound. researchgate.netnih.gov One-dimensional ¹H and ¹³C NMR spectra can confirm the presence of both the lanosterol and stearate moieties.
Advanced two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals and confirming the ester linkage. These techniques include:
Correlation Spectroscopy (COSY): To establish proton-proton couplings within the lanosterol and stearate structures.
Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range couplings between protons and carbons, which is critical for confirming the ester linkage between the C-3 hydroxyl of lanosterol and the carboxyl group of stearic acid. mestrelab.com
The application of these NMR techniques to this compound isolated from a biological sample would provide definitive proof of its structure. mestrelab.comresearchgate.net
Optimized Sample Preparation Techniques for Lipidomics Analysis in Biological Specimens
The accurate analysis of this compound in biological specimens is highly dependent on the sample preparation method used to extract and isolate the lipid from the complex matrix. creative-proteomics.commdpi.comnih.gov A typical workflow involves the following steps:
Homogenization: The biological tissue or cell sample is first homogenized to disrupt the cellular structures and release the lipids. creative-proteomics.com
Lipid Extraction: A liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedure, is commonly used to separate the total lipid content from other cellular components like proteins and nucleic acids. lipidmaps.orglipidmaps.org These methods typically use a chloroform/methanol solvent system. creative-proteomics.com
Solid-Phase Extraction (SPE): To isolate the nonpolar this compound from more polar lipids, solid-phase extraction (SPE) with a silica-based sorbent is often employed. lipidmaps.orglipidmaps.org A nonpolar solvent like hexane (B92381) is used to elute the sterol esters, while more polar lipids are retained on the column. lipidmaps.org
Reconstitution: The purified this compound fraction is then dried down and reconstituted in a solvent compatible with the subsequent analytical technique (e.g., methanol/isopropanol for LC-MS). lipidmaps.org
The inclusion of an internal standard, such as a deuterated version of this compound, at the beginning of the sample preparation process is crucial for accurate quantification, as it corrects for any sample loss during the extraction and purification steps. nih.govlipidmaps.org
Isotopic Labeling Strategies for Metabolic Pathway Elucidation and Flux Analysis
Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound and understanding its role in metabolic pathways. metsol.comnih.gov This involves introducing a stable isotope-labeled precursor into a biological system and then tracking the incorporation of the label into this compound and its downstream metabolites over time. youtube.comresearchgate.net
For studying this compound metabolism, two primary labeling strategies could be employed:
Labeling the Lanosterol Moiety: A labeled precursor to lanosterol, such as ¹³C-labeled acetate or mevalonate (B85504), could be used. isotope.com By tracking the appearance of the ¹³C label in this compound, the rate of de novo synthesis of the lanosterol portion of the molecule can be determined.
Labeling the Stearic Acid Moiety: A ¹³C- or ²H-labeled stearic acid could be introduced to the system. This would allow for the investigation of the esterification of lanosterol with exogenous fatty acids and the turnover rate of the fatty acid component of this compound. nih.govresearchgate.net
By combining these labeling strategies with time-course experiments and LC-MS/MS analysis, it is possible to perform metabolic flux analysis. This provides quantitative information on the rates of synthesis, breakdown, and interconversion of this compound within the cellular lipid network, offering a dynamic view of its metabolism. nih.govisotope.com
Chemoenzymatic Synthesis and Derivatization of Lanosteryl Esters for Research Applications
Lipase-Catalyzed Esterification Approaches for Lanosteryl Stearate (B1226849) and Analogues
Enzymatic synthesis of sterol esters, including lanosteryl stearate, presents a green alternative to traditional chemical methods, which often require harsh conditions leading to unwanted by-products. cirad.frmdpi.com Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly effective biocatalysts for this purpose, capable of performing esterification reactions under mild conditions with high selectivity. cirad.frscielo.br These enzymes can catalyze the formation of an ester bond between the 3β-hydroxyl group of lanosterol (B1674476) and the carboxyl group of stearic acid. ebi.ac.uk
The efficiency of lipase-catalyzed esterification depends on several factors, including the choice of lipase, reaction medium, temperature, and substrate molar ratio. researchgate.netmdpi.com Lipases from various microbial sources such as Candida rugosa, Thermomyces lanuginose (immobilized as Lipozyme TLIM), and Candida antarctica (immobilized as Novozym 435) have been successfully employed for synthesizing sterol esters. cirad.frresearchgate.net Immobilization of lipases, often through physical adsorption, can significantly enhance their stability and reusability, making the process more cost-effective for potential scale-up. mdpi.com
Reactions are often conducted in organic solvents or in solvent-free systems where one of the substrates acts as the medium. mdpi.comscielo.br The use of a solvent-free system can enhance the reaction rate by facilitating direct contact between the enzyme and the substrates. mdpi.com Optimal temperatures for these reactions typically range from 30 to 70°C, balancing enzyme activity with stability. cirad.frresearchgate.net Research on various phytosterols (B1254722) and fatty acids has shown that high conversion yields, often exceeding 90%, can be achieved by optimizing these parameters. cirad.frcsic.es For example, the synthesis of ergosteryl oleate (B1233923) using Lipozyme TLIM was most effective at higher temperatures, whereas Novozym 435 performed better at lower temperatures. researchgate.net
| Lipase Source | Support/Form | Acyl Donor | Sterol | Optimal Temperature (°C) | System | Yield (%) | Reference |
| Thermomyces lanuginose (Lipozyme TLIM) | Immobilized | Oleic Acid | Ergosterol (B1671047) | ~70 | - | 72.4 | researchgate.net |
| Candida antarctica (Novozym 435) | Immobilized | Oleic Acid | Ergosterol | < 70 | - | 61.6 | researchgate.net |
| Candida rugosa | Free / Immobilized | Various Fatty Acids | Phytosterols | 30 - 101 | Organic Solvent / Solvent-Free | > 90 | cirad.fr |
| Ophiostoma piceae (OPEr) | - | Palmitic/Stearic Acid | β-Sitostanol | 55 - 65 | Isooctane/water | 86 - 97 | csic.es |
| Burkholderia cepacia (Chirazyme L-1) | - | C8-C18 Fatty Acids | Cholesterol | 40 - 60 | Supercritical CO₂ | 90 - 99 | researchgate.net |
This table presents a summary of typical conditions for lipase-catalyzed synthesis of various sterol esters, which are analogous to this compound synthesis.
Synthetic Strategies for Analog Development and Structure-Activity Relationship (SAR) Probing
Developing analogues of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule influence its biological activity. These strategies typically involve modifications at three primary sites: the sterol A-ring, the sterol side chain, and the ester moiety.
Modification of the Lanosterol Core: Synthetic modifications to the lanosterol backbone are a key strategy for probing SAR. For instance, studies on lanosterol derivatives have shown that alterations to the A-ring, such as the introduction of a fluorine atom at the C-2 position, can enhance biological potency. researchgate.net Similarly, modifications to other parts of the tetracyclic ring system (rings B and C) can be explored to evaluate the importance of the core structure's rigidity and conformation. researchgate.net
Side-Chain Derivatization: The aliphatic side chain of lanosterol offers numerous possibilities for chemical modification. Research has demonstrated that hydroxylation at the C-25 position can significantly improve the therapeutic potential of lanosterol analogues. researchgate.net Other modifications could include altering the length of the side chain, introducing double or triple bonds, or adding various functional groups to investigate their impact on molecular interactions and activity.
Preparation of Isotopic-Labeled this compound for Mechanistic Investigations
Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of action, metabolic fate, and transport of molecules within biological systems. arkat-usa.orgsymeres.com The preparation of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into either the lanosterol or the stearic acid portion of the molecule.
Labeling the Lanosterol Moiety: The lanosterol skeleton can be isotopically labeled using several synthetic strategies. Deuterium labels are often introduced via redox chemistry involving the C-3 hydroxyl group. arkat-usa.org For example, the alcohol can be oxidized to a ketone (lanostenone), which then undergoes a base-catalyzed hydrogen-deuterium exchange at the adjacent C-2 and C-4 positions. Subsequent reduction of the ketone back to the hydroxyl group yields the deuterated lanosterol. Catalytic reduction of the C-C double bonds in the lanosterol structure with deuterium gas (D₂) is another, though less regioselective, method for introducing labels. arkat-usa.org
Labeling the Stearic Acid Moiety: A more direct approach for many applications is to use an isotopically labeled fatty acid as a precursor. ckisotopes.com Stearic acid labeled with ¹³C or ²H is commercially available or can be synthesized. bocsci.com This labeled stearic acid can then be esterified with unlabeled lanosterol using the lipase-catalyzed methods described in section 6.1. This strategy allows for the precise tracking of the fatty acid component of the ester in metabolic studies. ckisotopes.com For example, ¹³C-labeled fatty acids are commonly used as tracers to study the synthesis and disposition of complex lipids like cholesteryl esters in vivo, a technique directly applicable to this compound. ckisotopes.com
Combined Approaches: For complex mechanistic studies, it may be desirable to have labels on both parts of the molecule. This can be accomplished through the chemoenzymatic esterification of a labeled lanosterol with a labeled stearic acid. The resulting dual-labeled this compound would enable highly detailed tracking and quantification in metabolic flux and pharmacokinetic analyses using mass spectrometry. nih.govresearchgate.net
Emerging Research Perspectives and Methodological Advancements
Integrated Omics Approaches in Lanosteryl Ester Research (e.g., Lipidomics, Metabolomics)
The advent of high-throughput "omics" technologies has revolutionized the study of complex biological systems. mdpi.com For lanosteryl esters, lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites, are particularly pertinent. These approaches enable researchers to move beyond the study of single molecules to the simultaneous measurement of hundreds of distinct chemical entities, providing a holistic view of metabolic pathways. nih.gov
Lipidomics platforms, often utilizing techniques like ultra-high-performance liquid chromatography combined with mass spectrometry (UPLC-MS), can identify and quantify a vast array of lipid species from biological samples. nih.gov Studies have successfully used these methods to profile hundreds of lipids across various classes, including cholesteryl esters, which are structurally related to lanosteryl esters. nih.govnih.gov For instance, the direct analysis of lanosterol (B1674476) and dihydrolanosterol (B1674475) esters in complex mixtures like wool wax has been achieved using mass spectrometry, demonstrating the capability to detect individual ester species at sub-picogram levels. nih.gov
Integrating these lipidomic and metabolomic datasets with other omics data, such as genomics and proteomics, offers a powerful systems-biology strategy. nih.gov This integrative approach can uncover novel relationships between genetic variations, protein expression, and the metabolic profile of lanosteryl esters, potentially identifying new biomarkers or therapeutic targets in diseases characterized by dysregulated lipid metabolism, such as certain forms of hypercholesterolemia. nih.govnih.gov The goal of such analyses is to map the identified molecules to known biochemical pathways to interpret their biological significance. nih.gov
| Omics Technology | Application in Lanosteryl Ester Research | Key Methodologies | Potential Insights |
|---|---|---|---|
| Lipidomics | Comprehensive identification and quantification of lanosteryl stearate (B1226849) and related lipid species in cells, tissues, or fluids. | UPLC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) | Revealing alterations in lanosteryl ester metabolism in disease states; identifying lipid signatures associated with specific phenotypes. |
| Metabolomics | Profiling of small molecule metabolites to understand the broader metabolic context in which lanosteryl stearate functions. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mapping the metabolic network of lanosterol and its esters; discovering interactions with other metabolic pathways. |
| Integrated Omics | Combining lipidomic/metabolomic data with genomic, transcriptomic, and proteomic data. | Computational Biology, Network Analysis, Pathway Mapping | Elucidating the complete biological function, regulatory mechanisms, and system-wide impact of this compound. |
Computational Modeling and Molecular Dynamics Simulations of this compound in Biological Systems
Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of molecules within biological systems. These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how lipids and other molecules interact and move over time.
While direct MD simulations of this compound are not widely published, studies on its parent molecule, lanosterol, offer significant predictive power. MD simulations comparing lanosterol to cholesterol in phospholipid bilayers have revealed that lanosterol is less effective at ordering the lipid acyl chains. nih.gov This difference is attributed to the presence of three extra methyl groups in lanosterol, which disrupt the smooth, planar structure characteristic of cholesterol, thereby affecting membrane fluidity and packing. nih.govresearchgate.net
These computational findings suggest that this compound, with its bulky sterol core and flexible stearate tail, would have a distinct impact on the physical properties of biological membranes. Future simulations could model this compound specifically to:
Determine its preferred location and orientation within different types of cell membranes.
Analyze its effect on membrane thickness, curvature, and lateral pressure profiles.
Simulate its interactions with membrane-embedded proteins, such as receptors and ion channels.
Explore its phase behavior and potential to form or partition into specialized membrane domains, like lipid rafts. nih.gov
These computational experiments are critical for generating testable hypotheses about the molecule's function at a biophysical level. nih.gov
| Simulation Focus Area | Key Parameters to Investigate | Potential Biological Implication |
|---|---|---|
| Membrane Structure | Area per lipid, bilayer thickness, lipid tail order parameter. nih.govnih.gov | Impact on membrane fluidity, permeability, and stability. |
| Lipid-Protein Interactions | Binding affinity, conformational changes of proteins, residence time. | Modulation of signal transduction and membrane transport. |
| Domain Formation | Lateral diffusion, clustering analysis, radial distribution functions. | Role in the organization of signaling platforms (lipid rafts). nih.gov |
| Phase Behavior | Condensing effect, interaction with other lipids like cholesterol. mdpi.com | Influence on the formation of liquid-ordered vs. liquid-disordered phases in membranes. |
Unexplored Biological Systems or Pathways for this compound Investigation
While lanosterol is recognized as an obligate intermediate in the biosynthesis of cholesterol, the specific roles of its esterified forms like this compound are largely undefined. nih.govnumberanalytics.com Research has primarily focused on the main cholesterol synthesis pathway, leaving the functions of metabolic side-branches and their products as a significant knowledge gap.
Potential unexplored areas include:
Neurobiology: The brain is a lipid-rich organ where cholesterol metabolism is critical for function. While the role of cholesterol in neurodegenerative diseases is an active area of research, the potential involvement of lanosterol precursors and their esters remains largely uninvestigated. numberanalytics.com Future studies could explore whether this compound accumulates in certain brain regions or if its metabolism is altered in conditions like Alzheimer's or Parkinson's disease.
Cell Differentiation and Cancer Biology: The metabolism of cholesterol is intricately linked to cell proliferation and differentiation. nih.gov Inhibition of the post-lanosterol pathway can halt the cell cycle. It is plausible that lanosterol and its esters are not merely intermediates but may possess signaling capabilities or structural roles in the membranes of rapidly proliferating cancer cells. Investigating the enzymes that synthesize and hydrolyze this compound in tumors is a promising research avenue.
Skin Biology: Lanosteryl esters are major components of lanolin (wool wax), a substance known for its emollient properties. nih.govresearchgate.net Beyond providing a physical barrier, these lipids may have specific biological effects on skin cells (keratinocytes), immune cells, or the skin microbiome. Elucidating these interactions could lead to a deeper understanding of skin health and disease.
Lipid Droplet Dynamics: Cells store neutral lipids, including sterol esters, in organelles called lipid droplets. The specific mechanisms governing the incorporation, storage, and mobilization of this compound into and from these droplets are unknown.
Future Directions in Elucidating the Fundamental Biological Significance of this compound
To fully comprehend the biological importance of this compound, future research must adopt a multi-pronged approach that builds upon these emerging perspectives. Key future directions include:
Development of Specific Probes and Reagents: Creating specific antibodies or chemical probes for this compound would enable precise visualization of its subcellular localization and facilitate its purification for functional studies.
Genetic and Enzymatic Studies: Identifying and characterizing the specific acyltransferases that catalyze the esterification of lanosterol to form this compound, and the hydrolases that break it down, are crucial next steps. nih.gov Studying the regulation of these enzymes will provide insight into how cellular levels of this compound are controlled.
Advanced In Vivo Models: Utilizing animal models with genetic modifications in the enzymes responsible for this compound metabolism will be essential to study its systemic effects and its role in various physiological and pathological conditions.
Functional Membrane Studies: Reconstituting this compound into model membrane systems will allow for direct measurement of its biophysical effects and its influence on the function of embedded proteins, validating predictions from molecular dynamics simulations. nih.gov
Therapeutic Potential: As research uncovers the specific roles of this compound, investigations into lanosterol derivatives, including various esters, could lead to novel therapeutic strategies for diseases involving metabolic or membrane dysfunction. numberanalytics.com
By systematically addressing these areas, the scientific community can move closer to a comprehensive understanding of this compound's role, shifting its perception from a simple metabolic intermediate to a bioactive lipid with distinct and significant functions in biology.
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity of Lanosteryl stearate?
To confirm the molecular structure and purity, use nuclear magnetic resonance (NMR) spectroscopy for functional group identification and mass spectrometry (MS) for molecular weight validation. Chromatographic methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC) with standardized reference materials can assess purity . For crystalline structure analysis, X-ray diffraction (XRD) is advised. Cross-validate results with literature data to ensure consistency .
Q. How can researchers synthesize this compound in a laboratory setting?
Synthesis typically involves esterification of lanosterol with stearic acid under acidic or enzymatic catalysis. Optimize reaction conditions (e.g., temperature, solvent, and molar ratios) using design of experiments (DoE) methodologies, such as D-Optimal designs, to maximize yield . Purify the product via recrystallization or column chromatography, and validate using thin-layer chromatography (TLC) or HPLC .
Q. What safety protocols are essential when handling this compound in experimental workflows?
Consult safety data sheets (SDS) for hazard information, including potential aquatic toxicity and bioaccumulation risks . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Follow institutional guidelines for waste disposal, particularly for lipid derivatives with environmental persistence .
Advanced Research Questions
Q. How should experimental designs address conflicting reports on this compound’s physicochemical properties (e.g., solubility, melting point)?
Employ systematic reviews to identify variables causing discrepancies (e.g., solvent purity, measurement techniques). Replicate experiments under controlled conditions, using calibrated instruments. Apply multivariate analysis to isolate confounding factors . Cross-reference data with authoritative databases like NIST Chemistry WebBook, ensuring alignment with standardized methodologies .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in cellular assays?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Validate assumptions via residual analysis and leverage ANOVA for inter-group comparisons. Predefine sample sizes using power analysis to minimize Type I/II errors . For high-throughput data, apply machine learning algorithms to identify latent patterns .
Q. How can computational models enhance the study of this compound’s interactions with lipid membranes?
Combine molecular dynamics (MD) simulations with experimental data (e.g., fluorescence anisotropy) to predict membrane insertion behavior. Parameterize force fields using density functional theory (DFT) calculations for accurate lipid-lipid interaction energies. Validate models against experimental outcomes, such as differential scanning calorimetry (DSC) thermograms .
Q. What strategies mitigate batch-to-batch variability in this compound production for reproducibility in longitudinal studies?
Standardize synthesis protocols using quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction time and catalyst concentration. Implement real-time analytics (e.g., in-line FTIR) for quality control. Archive representative samples and share raw data (e.g., chromatograms) in supplementary materials for peer validation .
Methodological Considerations
- Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR and XRD) and consult multi-source databases (e.g., IUCLID) to resolve inconsistencies .
- Ethical and Environmental Compliance : Document ecotoxicity assessments per REACH regulations, emphasizing biodegradability and non-target organism impacts .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
